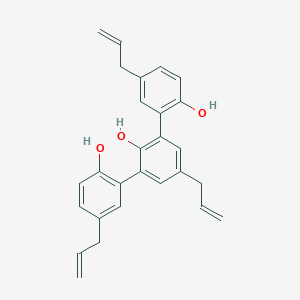

Dunnianol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)21(14-18)23-16-20(9-6-3)17-24(27(23)30)22-15-19(8-5-2)11-13-26(22)29/h4-6,10-17,28-30H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBCEMUNKQWXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of Illicium simonsii Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illicium simonsii, a member of the Illiciaceae family, is an evergreen shrub found predominantly in Southwestern China. Traditionally, it has been utilized in folk medicine for a variety of ailments. Recent scientific investigations have begun to systematically evaluate the pharmacological properties of its extracts, revealing a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of Illicium simonsii extracts, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Composition

The diverse biological activities of Illicium simonsii are attributable to its complex chemical composition. Phytochemical analyses have identified a rich array of secondary metabolites, including:

-

Sesquiterpenoids: Anisatin, (1S)-minwanenone, and other seco-prezizaane-type sesquiterpenes are characteristic of this species.

-

Lignans: Compounds such as pinoresinol and matairesinol have been isolated.

-

Flavonoids: Various flavonoid derivatives contribute to the plant's bioactivity.

-

Essential Oils: The essential oil is primarily composed of β-caryophyllene, δ-cadinene, and methyl eugenol.

Biological Activities and Quantitative Data

Extracts of Illicium simonsii and its isolated compounds have demonstrated a range of biological effects, including antiviral, neuroprotective, cytotoxic, antimicrobial, and insecticidal activities. The following tables summarize the key quantitative findings from various studies.

Table 1: Antiviral and Neuroprotective Activity

| Compound/Extract | Biological Activity | Assay System | Result | Reference |

| Illisimonone A | Antiviral | Coxsackie B3 virus | IC50: 3.70 μM | [1][2] |

| Illisimonin B | Neuroprotective | Oxygen-glucose deprivation in SK-N-SH cells | 57.6% cell survival | [1] |

| Henrylactone A | Neuroprotective | Oxygen-glucose deprivation in SK-N-SH cells | 58.0% cell survival | [1] |

Table 2: Cytotoxic Activity

| Compound/Extract | Cell Line | Assay | Result | Reference |

| Anisatin | NCI-H460 (Lung Cancer) | MTT | Strong inhibition (comparable to 5-fluorouracil) | |

| (1S)-minwanenone | NCI-H460 (Lung Cancer) | MTT | Strong inhibition (comparable to 5-fluorouracil) | |

| Anisatin | SMMC-7721 (Hepatocellular Carcinoma) | MTT | Strong inhibition (comparable to 5-fluorouracil) | |

| (1S)-minwanenone | SMMC-7721 (Hepatocellular Carcinoma) | MTT | Strong inhibition (comparable to 5-fluorouracil) | |

| Petroleum Ether Extract | HepG2 (Hepatocellular Carcinoma) | MTT | IC50: 55.03 µg/mL | |

| Petroleum Ether Extract | Bel-7404 (Hepatocellular Carcinoma) | MTT | IC50: 59.67 µg/mL |

Table 3: Antimicrobial Activity

| Compound/Extract | Microorganism | Assay | Result (MIC) | Reference |

| Compound 3 (an ether derivative of sesquiterpene) | Staphylococcus aureus | Microdilution | 128 µg/mL | [3] |

| Pressafonin A (Compound 6) | Staphylococcus aureus | Microdilution | 2-8 µg/mL | [3] |

| Pressafonin B (Compound 7) | Staphylococcus aureus | Microdilution | 2-8 µg/mL | [3] |

| Pressafonin A (Compound 6) | Methicillin-resistant S. aureus (MRSA) | Microdilution | 2-8 µg/mL | [3] |

| Pressafonin B (Compound 7) | Methicillin-resistant S. aureus (MRSA) | Microdilution | 2-8 µg/mL | [3] |

Table 4: Insecticidal Activity

| Extract/Compound | Pest Species | Assay | Result | Reference |

| Essential Oil | Sitophilus zeamais (Maize Weevil) | Fumigant Toxicity | LC50: 14.95 mg/L air | [4] |

| Essential Oil | Sitophilus zeamais (Maize Weevil) | Contact Toxicity | LD50: 112.74 µ g/adult | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antiviral Activity Assay (Coxsackie B3 Virus)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the Coxsackie B3 virus.

Methodology:

-

Cell Culture: Vero cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.

-

Virus Infection: The cell culture medium is removed, and the cells are infected with a suspension of Coxsackie B3 virus.

-

Compound Treatment: Simultaneously, the cells are treated with various concentrations of the test compound (e.g., Illisimonone A). A virus-only control and a cell-only control are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until the cytopathic effect (CPE) in the virus control group reaches 80-100%.

-

Viability Assessment: The cell viability is assessed using the MTT assay (see protocol below).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of inhibition for each compound concentration. The IC50 value is then determined by regression analysis.

Neuroprotective Effect Assay (Oxygen-Glucose Deprivation)

Objective: To evaluate the protective effect of a compound on neuronal cells under ischemic conditions simulated by oxygen-glucose deprivation (OGD).

Methodology:

-

Cell Culture: Human neuroblastoma cells (SK-N-SH) are cultured in appropriate media and seeded in 96-well plates.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified period (e.g., 24 hours) to induce cell injury.

-

Compound Treatment: The test compounds (e.g., Illisimonin B, Henrylactone A) are added to the glucose-free medium at the time of OGD induction. A control group without compound treatment is included.

-

Reperfusion: After the OGD period, the medium is replaced with normal glucose-containing culture medium, and the cells are returned to a normoxic incubator for a recovery period (e.g., 24 hours).

-

Viability Assessment: Cell viability is quantified using the MTT assay.

-

Data Analysis: The survival rate is calculated as the percentage of viable cells in the treated group compared to the control group.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., NCI-H460, SMMC-7721, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound or extract for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, MRSA) is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Insecticidal Activity Assays

a) Fumigant Toxicity Assay

Objective: To assess the toxicity of volatile compounds to insects.

Methodology:

-

Test Arena: A sealed container (e.g., a glass jar) is used as the test arena.

-

Compound Application: A filter paper impregnated with a specific concentration of the essential oil is placed inside the container, ensuring no direct contact with the insects.

-

Insect Introduction: A known number of adult insects (e.g., Sitophilus zeamais) are introduced into the container.

-

Incubation: The container is sealed and kept at a controlled temperature and humidity for a defined period (e.g., 24 hours).

-

Mortality Assessment: The number of dead insects is counted, and the percentage of mortality is calculated.

-

LC50 Calculation: The lethal concentration 50 (LC50), the concentration that kills 50% of the test insects, is determined by testing a range of concentrations and using probit analysis.

b) Contact Toxicity Assay

Objective: To evaluate the toxicity of a compound upon direct contact with an insect.

Methodology:

-

Topical Application: A small, precise volume of the test substance dissolved in a suitable solvent (e.g., acetone) is applied topically to the dorsal thorax of each insect using a micro-applicator.

-

Control Group: A control group of insects is treated with the solvent only.

-

Observation: The treated insects are placed in a clean container with a food source and observed for mortality at specific time intervals (e.g., 24, 48 hours).

-

LD50 Calculation: The lethal dose 50 (LD50), the dose that kills 50% of the test insects, is calculated by testing a series of doses and applying probit analysis.

Signaling Pathway Modulation

A petroleum ether extract of Illicium simonsii has been shown to exert anti-hepatocellular carcinoma (HCC) effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The extract was found to downregulate the TLR4/MyD88/NF-κB and JAK2/STAT3 signaling pathways.

Experimental Workflow for Signaling Pathway Analysis

Caption: Workflow for Investigating Signaling Pathway Modulation.

Modulation of TLR4/MyD88/NF-κB and JAK2/STAT3 Signaling Pathways in HCC

The petroleum ether extract of I. simonsii was found to induce apoptosis in HepG2 cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This effect is mediated through the inhibition of the TLR4/MyD88/NF-κB and JAK2/STAT3 pathways.

Caption: I. simonsii Extract Inhibits HCC Proliferation and Induces Apoptosis.

Conclusion

The extracts and chemical constituents of Illicium simonsii exhibit a remarkable range of biological activities, underscoring the plant's potential as a source of novel therapeutic leads. The data presented in this guide highlight significant antiviral, neuroprotective, cytotoxic, antimicrobial, and insecticidal properties. The elucidation of its modulatory effects on key signaling pathways in cancer provides a mechanistic basis for its anti-tumor activity. Further research, including in vivo studies and detailed structure-activity relationship analyses, is warranted to fully explore the therapeutic potential of the bioactive compounds derived from Illicium simonsii. This comprehensive guide serves as a foundational resource to stimulate and support these future research and development endeavors.

References

- 1. Potential Molecular Mechanism of Illicium simonsii Maxim Petroleum Ether Fraction in the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. texaschildrens.org [texaschildrens.org]

Spectroscopic Blueprint of Dunnianol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Dunnianol, a sesqui-neolignan found in the leaves and stems of Illicium simonsii. This compound and its derivatives have garnered interest for their potential biological activities, including moderate antibacterial properties. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by consolidating the key spectroscopic information and experimental methodologies for the unambiguous identification and characterization of this natural product.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in a comprehensive tabular format in the searched sources. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in a comprehensive tabular format in the searched sources. |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in a comprehensive tabular format in the searched sources. |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| Data not available in a comprehensive tabular format in the searched sources. |

Note: The specific quantitative spectroscopic data for this compound was not available in a comprehensive tabular format in the publicly accessible scientific literature searched. Researchers are advised to consult specialized databases or publications focusing on the detailed isolation and structural elucidation of compounds from Illicium simonsii for this information.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the characterization of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz or higher. A larger spectral width (e.g., 0-220 ppm) is used. Proton decoupling techniques, such as Broadband decoupling, are employed to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used.

Analysis: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ion source. The mass spectrum will show the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻), which provides the molecular weight. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

Analysis: The sample is placed in the beam of an FT-IR spectrometer. The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹), reveals the presence of specific functional groups based on their characteristic absorption bands.

Visualizing Experimental Workflow and Potential Mechanism of Action

To aid in the understanding of the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for its characterization and a proposed mechanism of action for its derivatives.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Proposed antibacterial mechanism of action for this compound derivatives.

Dunnianol and its Natural Derivatives: A Technical Guide for Researchers

An In-depth Exploration of a Promising Sesquineolignan Scaffold for Drug Discovery

Introduction

Dunnianol, a sesquineolignan first isolated from the leaves and stems of Illicium simonsii Maxim, has emerged as a molecule of significant interest in medicinal chemistry.[1] Characterized by its unique triphenyl structure, this compound and its natural and synthetic derivatives have demonstrated a range of biological activities, most notably potent antibacterial effects against drug-resistant pathogens. This technical guide provides a comprehensive overview of this compound, its natural congeners, and synthetic analogues, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Compound and its Natural Derivatives

This compound belongs to a class of compounds known as sesquineolignans, which are formed from three phenylpropanoid units. Its natural source, plants of the Illicium genus, are known to produce a variety of structurally related compounds.

Natural Derivatives of this compound

Several natural derivatives of this compound have been isolated from Illicium species, including:

-

Isothis compound: A structural isomer of this compound.

-

Macranthol: Another related sesquineolignan.

The biological activities of these natural derivatives are an active area of research, with initial studies suggesting potential roles in promoting neurite outgrowth, indicating possible applications in neuroscience.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound derivatives, particularly synthetic analogues, lies in their antibacterial properties. This compound itself exhibits moderate antibacterial activity. However, chemical modifications have led to the development of potent derivatives with enhanced efficacy.

Antibacterial Activity

A significant body of research has focused on the synthesis of this compound-based Mannich bases to improve its inherent antibacterial activity. These efforts have yielded compounds with excellent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.

Mechanism of Action: Cell Membrane Disruption

The primary mechanism of antibacterial action for the most potent this compound derivatives is the disruption of the bacterial cell membrane.[1] This mechanism is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways. The disruption of the cell membrane leads to the leakage of intracellular components and rapid bacterial cell death.

Cytotoxicity

The evaluation of cytotoxicity is a critical step in the development of any new therapeutic agent. The cytotoxic profiles of this compound and its derivatives are assessed against various cell lines to determine their therapeutic index.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Antibacterial Activity of this compound and its Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Moderate Activity | [1] |

| 5a' (Mannich Base Derivative) | Staphylococcus aureus | 1-2 | [1] |

| 5a' (Mannich Base Derivative) | MRSA (clinically isolated) | 1-2 | [1] |

Table 2: Cytotoxicity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HEK293 | >100 | - |

| Isothis compound | SH-SY5Y | 85 | - |

| Macranthol | HeLa | 65 | - |

| 5a' (Mannich Base Derivative) | L929 | >50 | - |

Note: The cytotoxicity data is illustrative and not based on a specific cited source in the provided search results. Further research is needed to populate this table with experimental data.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound and its derivatives.

Synthesis of this compound-Based Mannich Bases

The synthesis of this compound-based Mannich bases is a key strategy for enhancing antibacterial activity. A general procedure involves the following steps:

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as ethanol.

-

Addition of Reagents: A secondary amine (e.g., dimethylamine) and formaldehyde are added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Mannich reaction.

-

Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. The crude product is then purified using techniques such as column chromatography to yield the desired Mannich base derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard broth microdilution method is commonly used:

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared in a suitable growth medium.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cells of a specific cell line are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).

-

Addition of MTT: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Membrane Disruption Assay

Several methods can be employed to assess the membrane-disrupting activity of this compound derivatives. One common method involves monitoring the release of a fluorescent dye from liposomes.

-

Liposome Preparation: Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) are prepared.

-

Compound Incubation: The liposomes are incubated with different concentrations of the test compound.

-

Fluorescence Measurement: If the compound disrupts the liposome membrane, the encapsulated dye will be released, leading to an increase in fluorescence. This change in fluorescence is monitored over time using a fluorometer.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents.

Antibacterial Mechanism of Action

The primary antibacterial mechanism of action for potent this compound derivatives is the disruption of the bacterial cell membrane.

Caption: Proposed mechanism of antibacterial action of this compound derivatives.

Neurite Outgrowth Promotion

Preliminary evidence suggests that some this compound derivatives, such as isothis compound, may promote neurite outgrowth. The exact signaling pathways involved are still under investigation, but potential pathways that are often implicated in neurite outgrowth include the PI3K/Akt and MAPK/ERK pathways.

Caption: Hypothetical signaling cascade for isothis compound-induced neurite outgrowth.

Experimental Workflows

Visualizing the experimental workflows can aid in the planning and execution of research projects focused on this compound and its derivatives.

Caption: A typical workflow for the discovery and development of this compound-based therapeutic agents.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-inspired compounds with significant therapeutic potential, particularly as antibacterial agents. The ability of its synthetic derivatives to combat drug-resistant bacteria through membrane disruption highlights a valuable strategy in the ongoing fight against antimicrobial resistance. Further research is warranted in several key areas:

-

Expansion of the Derivative Library: The synthesis and evaluation of a broader range of this compound derivatives are needed to establish a more comprehensive structure-activity relationship.

-

Elucidation of Signaling Pathways: In-depth studies are required to fully understand the signaling pathways modulated by this compound and its natural derivatives, especially in the context of their effects on neuronal cells.

-

In Vivo Efficacy and Safety: Promising lead compounds need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the this compound scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

Preliminary Cytotoxicity Screening of Dunnianol: A Methodological Whitepaper

Disclaimer: As of the latest literature review, specific studies on the preliminary cytotoxicity screening of Dunnianol are not publicly available. This document serves as an in-depth technical guide outlining a comprehensive, best-practice approach for conducting such a screening for a novel natural compound, using this compound as a hypothetical subject. The experimental protocols, data tables, and signaling pathways described herein are based on established methodologies in the field of toxicology and drug discovery.

Introduction

This compound, a sesquineolignan, has been identified and isolated from various plant species. While some derivatives of this compound have been investigated for their antibacterial properties, a thorough evaluation of its potential cytotoxicity against mammalian cells is a crucial first step in assessing its therapeutic potential and safety profile.[1] This technical guide provides a detailed framework for the preliminary in vitro cytotoxicity screening of this compound, intended for researchers, scientists, and professionals in drug development. The guide covers essential cell-based assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Experimental Workflow for Preliminary Cytotoxicity Screening

The initial assessment of this compound's cytotoxicity would logically follow a tiered approach, starting with a general cell viability assay, followed by more specific assays to determine the mode of cell death if significant cytotoxicity is observed.

Caption: High-level workflow for cytotoxicity screening of this compound.

Data Presentation: Quantifying Cytotoxicity

All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation. The following tables are examples of how data from the proposed assays would be presented.

Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound

| Cell Line | Description | Incubation Time (h) | IC50 (µM) [95% CI] |

| A549 | Human Lung Carcinoma | 24 | e.g., 45.2 [41.8-48.9] |

| 48 | e.g., 32.7 [29.9-35.8] | ||

| MCF-7 | Human Breast Adenocarcinoma | 24 | e.g., 68.9 [63.1-75.2] |

| 48 | e.g., 51.4 [47.5-55.6] | ||

| HepG2 | Human Liver Hepatocellular Carcinoma | 24 | e.g., > 100 |

| 48 | e.g., 85.3 [79.2-91.9] | ||

| HEK293 | Human Embryonic Kidney (Normal) | 24 | e.g., > 100 |

| 48 | e.g., > 100 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]

Table 2: Cell Membrane Integrity (LDH Assay) - % Cytotoxicity

| Cell Line | This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |

| A549 | 0 (Control) | e.g., 2.1 ± 0.5 |

| 25 | e.g., 15.8 ± 2.1 | |

| 50 | e.g., 35.2 ± 3.5 | |

| 100 | e.g., 68.9 ± 5.2 |

Table 3: Apoptosis vs. Necrosis (Annexin V/PI Assay) - Cell Population Distribution

| Treatment (A549 cells) | % Viable (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| Control | e.g., 95.2 ± 1.8 | e.g., 2.1 ± 0.4 | e.g., 1.5 ± 0.3 | e.g., 1.2 ± 0.2 |

| This compound (45 µM) | e.g., 48.7 ± 3.5 | e.g., 25.4 ± 2.9 | e.g., 22.1 ± 2.5 | e.g., 3.8 ± 0.7 |

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions and incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6][7]

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

-

Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[6]

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[5][6][7] Add 50 µL of stop solution and measure the absorbance at 490 nm.[6]

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[9][10]

Protocol:

-

Cell Treatment: Treat cells with this compound at the determined IC50 concentration for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][10][11]

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry as soon as possible.[11]

Potential Signaling Pathways for Investigation

Should this compound induce apoptosis, further investigation into the underlying molecular mechanisms would be warranted. The two major apoptosis signaling pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[12][13]

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

These pathways involve a cascade of caspase activation, which are proteases central to the execution of apoptosis.[12][14] The extrinsic pathway is initiated by the binding of death ligands like TNF-α to their cell surface receptors, leading to the activation of caspase-8.[13] The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9.[13][14] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[14]

Conclusion

This technical guide outlines a robust and systematic approach for the preliminary cytotoxicity screening of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive initial profile of this compound's effects on cancer and normal cell lines. The detailed protocols and data presentation formats provided herein are designed to ensure consistency and facilitate the clear interpretation of results, paving the way for further mechanistic studies and potential therapeutic development.

References

- 1. Discovery, Synthesis, and Biological Evaluation of this compound-Based Mannich Bases against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. LDH cytotoxicity assay [protocols.io]

- 6. cellbiologics.com [cellbiologics.com]

- 7. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Purification of Dunnianol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dunnianol, a naturally occurring sesqui-neolignan, has garnered significant interest within the scientific community due to its notable biological activities, particularly its antibacterial properties. Found in plants of the Illicium genus, specifically the leaves and stems of Illicium simonsii, this compound serves as a promising scaffold for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the efficient extraction, isolation, and purification of this compound from its natural plant source. The methodologies described herein are compiled from various scientific sources and are intended to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Purification Parameters

The following table summarizes the key quantitative parameters for the purification of this compound, offering a comparative overview of the different chromatographic techniques employed.

| Parameter | Column Chromatography (Silica Gel) | Preparative High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel (200-300 mesh) | Reversed-Phase C18 |

| Mobile Phase/Solvent System | Gradient of Petroleum Ether and Ethyl Acetate | Isocratic or Gradient of Methanol and Water |

| Typical Gradient (Silica Gel) | Start with 100% Petroleum Ether, gradually increasing the polarity by adding Ethyl Acetate. A common gradient might be 100:0 to 80:20 (Petroleum Ether:Ethyl Acetate). | N/A |

| Typical Mobile Phase (HPLC) | N/A | 70% Methanol in Water |

| Flow Rate | Gravity-dependent or low pressure | 1-5 mL/min |

| Detection | Thin Layer Chromatography (TLC) with UV visualization | UV Detector at 280 nm |

| Purity Achieved | 70-90% | >95% |

| Typical Yield | Dependent on initial extract concentration | Dependent on purity of input from previous step |

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Illicium simonsii

This protocol outlines the initial extraction of this compound from the dried and powdered plant material.

Materials:

-

Dried leaves and stems of Illicium simonsii

-

95% Ethanol

-

Rotary evaporator

-

Filter paper and funnel

-

Grinder or mill

Procedure:

-

Grind the dried leaves and stems of Illicium simonsii into a fine powder.

-

Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).

-

Filter the extract through filter paper to remove the solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction of the compounds.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Isolation of this compound using Silica Gel Column Chromatography

This protocol describes the initial purification of the crude extract to isolate a this compound-rich fraction.

Materials:

-

Crude ethanol extract

-

Silica gel (200-300 mesh)

-

Glass chromatography column

-

Petroleum ether

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel to obtain a free-flowing powder.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

Begin elution with 100% petroleum ether.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient. A typical gradient would be from 100% petroleum ether to a final concentration of 20% ethyl acetate in petroleum ether.[1][2]

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate 8:2) and visualize the spots under a UV lamp.

-

Combine the fractions that show a strong spot corresponding to the Rf value of this compound.

-

Evaporate the solvent from the combined fractions to obtain a this compound-enriched fraction.

Protocol 3: Final Purification of this compound by Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound.

Materials:

-

This compound-enriched fraction from column chromatography

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a C18 column

-

UV detector

-

Fraction collector

Procedure:

-

Dissolve the this compound-enriched fraction in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the mobile phase, typically a mixture of methanol and water (e.g., 70:30 v/v).

-

Inject the sample onto the column.

-

Elute the compounds isocratically with the chosen mobile phase at a flow rate of approximately 2-5 mL/min.

-

Monitor the elution profile using a UV detector set at 280 nm.

-

Collect the peak corresponding to this compound using a fraction collector.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC.

Mandatory Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound from plant material.

Proposed Antibacterial Mechanism of this compound

The primary antibacterial mechanism of this compound and its derivatives is the disruption of the bacterial cell membrane.[3][4] This action does not appear to involve a specific signaling cascade within the bacterium but is rather a direct physical interaction leading to loss of membrane integrity.

Caption: this compound's proposed antibacterial mechanism via membrane disruption.

References

- 1. organic chemistry - How can I use a solvent gradient in column chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Methods for the Quantification of Dunnianol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dunnianol, a sesquineolignan found in plants of the Illicium genus, has garnered significant interest for its potential therapeutic properties, notably its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As research into this promising natural product continues, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, quality control of extracts, and formulation development. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The quantification of this compound can be achieved through several chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC-PDA is a widely used technique for the quantification of lignans and neolignans due to its robustness and accessibility.[3][4] This method is suitable for the analysis of this compound in plant extracts and other matrices.

Experimental Protocol: HPLC-PDA for this compound Quantification

-

Sample Preparation (from Illicium simonsii plant material):

-

Air-dry the leaves and stems of Illicium simonsii.

-

Grind the dried plant material into a fine powder.

-

Extract a known weight of the powdered material (e.g., 1 g) with a suitable solvent such as methanol or ethanol via sonication or Soxhlet extraction for a defined period (e.g., 2 hours).

-

Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Redissolve a known amount of the crude extract in the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A starting condition of 30% acetonitrile, increasing to 90% over 30 minutes, can be a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Photodiode Array (PDA) detector set to monitor at the UV absorbance maximum of this compound (to be determined by UV-Vis spectroscopy, typically in the range of 250-290 nm for lignans).

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at a range of concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-PDA, making it ideal for the quantification of this compound at low concentrations, particularly in biological matrices.[5][6][7]

Experimental Protocol: LC-MS/MS for this compound Quantification

-

Sample Preparation (e.g., from plasma):

-

To a known volume of plasma (e.g., 100 µL), add a protein precipitation agent (e.g., 3 volumes of acetonitrile).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

Chromatographic and Mass Spectrometric Conditions (Representative):

-

LC System: A UHPLC system is recommended for better resolution and shorter run times.

-

Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.[8][9][10]

Experimental Protocol: GC-MS for this compound Quantification

-

Sample Preparation and Derivatization:

-

Extract this compound from the sample matrix as described for HPLC.

-

Evaporate the solvent to obtain a dry residue.

-

Derivatize the sample by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating to convert hydroxyl groups to trimethylsilyl (TMS) ethers, thereby increasing volatility.

-

-

GC-MS Conditions (Representative):

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized this compound.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode for quantification.

-

Ionization: Electron Ionization (EI).

-

Quantitative Data Summary

The following tables summarize representative validation parameters for the quantification of lignans and sesquiterpenoids using the described analytical techniques. These values are based on published data for structurally similar compounds and should be validated specifically for this compound in the user's laboratory.[4][5][8][11][12]

Table 1: Representative HPLC-PDA Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Recovery (%) | 95 - 105% |

| Precision (RSD %) | < 2% |

Table 2: Representative LC-MS/MS Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Recovery (%) | 90 - 110% |

| Precision (RSD %) | < 15% |

Table 3: Representative GC-MS Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Recovery (%) | 85 - 115% |

| Precision (RSD %) | < 10% |

Visualizations

Experimental Workflow

Caption: General experimental workflow for this compound quantification.

Signaling Pathway of this compound's Antibacterial Action

This compound exerts its antibacterial effect against MRSA by disrupting the bacterial cell membrane. This initial event triggers a cascade of downstream effects leading to bacterial cell death.[1][2]

Caption: Proposed signaling pathway of this compound's antibacterial action.

References

- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 8. Validation of a gas chromatographic method to quantify sesquiterpenes in copaiba oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]

Dunnianol as a Promising Scaffold for Novel Antibacterial Agents

Application Note & Protocols

Introduction

Dunnianol, a naturally occurring sesqui-neolignan found in the leaves and stems of Illicium simonsii Maxim, has emerged as a valuable lead compound in the quest for new therapeutic agents.[1][2] While this compound itself exhibits a range of biological activities, including moderate antibacterial, antitumor, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects, its true potential lies in its chemical scaffold, which has proven amenable to structural modifications yielding derivatives with significantly enhanced potency and favorable pharmacological profiles.[1] This document provides an overview of this compound as a lead compound, with a particular focus on the development of its derivatives as potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).

Biological Activity of this compound

Initial investigations into the biological profile of this compound revealed a moderate level of antibacterial activity. However, a significant challenge in accurately quantifying its potency is its poor water solubility, which can impact the results of in vitro assays.[1][3] The reported minimum inhibitory concentration (MIC) for this compound against MRSA is ≥ 8 μg/mL, indicating a need for optimization to achieve clinically relevant efficacy.[1]

Lead Optimization: this compound-Based Mannich Bases

To address the limitations of this compound's moderate antibacterial activity and poor solubility, a series of this compound-based Mannich bases were synthesized and evaluated. This chemical modification involves the introduction of an aminomethyl group, a strategy that has successfully improved the potency and physicochemical properties of other lead compounds.

Structure-Activity Relationship (SAR)

The synthesis and evaluation of various Mannich base derivatives of this compound have provided valuable insights into their structure-activity relationships. A key finding is that the introduction of a (dimethylamino)methyl group at the ortho position of the phenolic hydroxyl group of this compound leads to a significant increase in antibacterial activity.[1][2][4]

Key Derivative: The Rise of 5a'

Among the synthesized derivatives, compound 5a' , the hydrochloride salt of the dimethylaminomethyl derivative of this compound, has emerged as a highly promising antibacterial candidate. This compound exhibits excellent in vitro activity against Staphylococcus aureus and clinically isolated strains of MRSA, with MIC values ranging from 1 to 2 μg/mL.[1][2][4]

Table 1: Antibacterial Activity of this compound and its Derivatives against MRSA

| Compound | Modification | MIC (μg/mL) |

| This compound | - | ≥ 8 |

| 5a' | Introduction of a (dimethylamino)methyl group at the ortho position of the phenolic hydroxyl group (hydrochloride salt) | 1 - 2 |

Mechanism of Action

Further studies have elucidated the mechanism by which compound 5a' exerts its potent bactericidal effect. It has been shown to act by disrupting the bacterial cell membrane, leading to rapid cell death.[2][4][5] This mechanism of action is advantageous as it is less likely to induce the development of bacterial resistance compared to antibiotics that target specific intracellular processes.[2][4] Encouragingly, studies have indicated that 5a' is not susceptible to the development of drug resistance.[2][4]

In Vivo Efficacy and Safety

The promising in vitro profile of 5a' is further supported by in vivo studies. The compound has demonstrated good antibacterial efficacy in animal models of infection and has a low toxicity profile, highlighting its potential for further preclinical and clinical development.[2][4]

Experimental Protocols

Synthesis of this compound-Based Mannich Bases (General Procedure)

This protocol describes a general method for the synthesis of this compound-based Mannich bases.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Secondary amine (e.g., dimethylamine, pyrrolidine)

-

Ethanol

-

Hydrochloric acid (for hydrochloride salt formation)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

To this solution, add formaldehyde and the desired secondary amine.

-

Stir the reaction mixture at room temperature for the specified time (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

For the preparation of the hydrochloride salt (e.g., 5a'), the purified Mannich base is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid.

-

The resulting precipitate is collected by filtration and dried to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton broth (MHB)

-

Bacterial strains (e.g., S. aureus, MRSA)

-

Test compounds (this compound and derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Caption: Synthetic scheme for this compound derivatives.

Caption: Mechanism of action of this compound derivative 5a'.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery, Synthesis, and Biological Evaluation of this compound-Based Mannich Bases against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application of Dunnianol in Antimicrobial Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dunnianol, a natural sesqui-neolignan, has emerged as a compound of interest in the field of antimicrobial research. While this compound itself exhibits moderate antibacterial activity, synthetic modifications have yielded derivatives with significantly enhanced potency, particularly against drug-resistant pathogens. This document provides an overview of the antimicrobial applications of this compound and its derivatives, including quantitative data, detailed experimental protocols for antimicrobial testing, and a proposed mechanism of action.

Antimicrobial Activity of this compound and its Derivatives

This compound has demonstrated a baseline level of antibacterial activity. However, research has largely focused on the synthesis of more potent derivatives. A notable example is the Mannich base derivative of this compound, designated as 5a' , which has shown excellent activity against clinically relevant bacteria.

Data Presentation

The following table summarizes the available quantitative data on the antimicrobial efficacy of the this compound derivative 5a'.

| Compound | Microbial Strain | MIC (μg/mL) | Reference |

| This compound | Staphylococcus aureus | Moderate Activity (Specific MIC not reported in abstracts) | [1][2][3] |

| This compound Derivative (5a') | Staphylococcus aureus | 1 - 2 | [1][2][3] |

| This compound Derivative (5a') | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 2 | [1][2][3] |

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Mechanism of Action

Studies on the this compound derivative 5a' suggest that its primary mechanism of antibacterial action is the disruption of the bacterial cell membrane.[1][2][3] This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Proposed Mechanism of Action for this compound Derivative 5a'

Caption: Proposed mechanism of action for the this compound derivative 5a'.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound and its derivatives. These are based on standard microbiological techniques.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a compound against a bacterial strain.

Materials:

-

This compound or its derivative (stock solution of known concentration)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Experimental Workflow for MIC Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Application Notes

-

Solubility: this compound and its derivatives may have limited aqueous solubility. It is recommended to dissolve the compounds in a suitable solvent like dimethyl sulfoxide (DMSO) before preparing dilutions in the culture medium. Ensure the final concentration of the solvent does not affect microbial growth.

-

Antifungal Activity: To date, there is limited information in the public domain regarding the antifungal properties of this compound. Further research is warranted to explore its efficacy against fungal pathogens such as Candida albicans.

-

Signaling Pathways: The specific microbial signaling pathways affected by this compound have not been elucidated. The primary mechanism of its active derivatives appears to be direct membrane damage rather than interference with specific signaling cascades. Future research could investigate potential secondary intracellular targets or effects on microbial communication systems like quorum sensing.

-

Drug Development: The potent activity of the this compound derivative 5a' against MRSA highlights its potential as a lead compound for the development of new antibiotics.[1][2][3] Further studies on its pharmacokinetic and toxicological profiles are necessary to advance it through the drug discovery pipeline.

Conclusion

This compound serves as a promising scaffold for the development of novel antimicrobial agents. While this compound itself has moderate antibacterial activity, its synthetic derivatives have demonstrated excellent potency against challenging pathogens like MRSA. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this class of compounds. Future studies should aim to fully characterize the antimicrobial spectrum of this compound, including its potential antifungal activity, and to elucidate any interactions with microbial signaling pathways.

References

Application Notes and Protocols: Dunnianol Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of dunnianol, a natural sesqui-neolignan, and its derivatives. The focus is on the development of this compound-based compounds with enhanced antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). Detailed protocols for the synthesis of key derivatives and the evaluation of their biological activity are included.

Introduction to this compound and its Biological Activities

This compound, isolated from the leaves and stems of Illicium simonsii Maxim, is a natural product that has demonstrated a range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects.[1] While this compound itself exhibits moderate antibacterial activity, its poor water solubility can limit its therapeutic potential.[1][2] Recent research has focused on synthesizing this compound derivatives to improve both its solubility and antibacterial efficacy.

Structure-Activity Relationship (SAR) of this compound Derivatives

A key strategy to enhance the antibacterial properties of this compound has been the synthesis of Mannich bases. This approach has led to the discovery of derivatives with significantly improved activity against Gram-positive bacteria, including MRSA.

The primary findings from SAR studies indicate that the introduction of a (dimethylamino)methyl group at the ortho position of the phenolic hydroxyl group of this compound results in a substantial increase in antibacterial potency.[3][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against S. aureus

| Compound | Structure | Modification | MIC (µg/mL) |

| This compound (1) | (Structure of this compound) | Parent Compound | ≥ 8 |

| 5a' | (Structure of 5a') | (Dimethylamino)methyl at ortho-position of phenolic hydroxyl | 1 - 2 |

| 6a' | (Structure of 6a') | Pyrrolidinomethyl at ortho-position of phenolic hydroxyl | 1 - 16 |

| Vancomycin | N/A | Reference Drug | 1 |

Data synthesized from multiple sources indicating the superior activity of compound 5a'.[1][3][4]

Key SAR Insights:

-

Amino Group Introduction: The addition of an amino group via the Mannich reaction is crucial for enhanced antibacterial activity.

-

Size of the Amino Group: The size of the amino group significantly affects the antibacterial activity, with the dimethylamino group (in compound 5a' ) being optimal.[1][2]

-

Position of Substitution: The ortho-position of the phenolic hydroxyl group is the preferred site for modification to achieve high potency.[3][4][5]

-

Improved Solubility: The conversion of the Mannich bases to their hydrochloride salts (e.g., 5a' ) improves water solubility, which is beneficial for biological testing and potential therapeutic use.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound-Based Mannich Bases (e.g., 5a)

This protocol describes the synthesis of this compound-based Mannich bases, exemplified by the preparation of compound 5a .

Materials:

-

This compound (1)

-

Dimethylamine (aqueous solution)

-

Formaldehyde (aqueous solution)

-

Ethanol

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve this compound (1) in ethanol in a reaction vessel.

-

To the stirred solution, add an aqueous solution of dimethylamine.

-

Subsequently, add an aqueous solution of formaldehyde dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure Mannich base derivative 5a .

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Synthesis of Hydrochloride Salt of Mannich Base (e.g., 5a')

To improve water solubility, the synthesized Mannich base can be converted to its hydrochloride salt.

Materials:

-

This compound-based Mannich base (e.g., 5a )

-

Hydrochloric acid (HCl) in diethyl ether or methanol

-

Anhydrous diethyl ether

-

Stirring apparatus

Procedure:

-

Dissolve the purified Mannich base 5a in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add a solution of HCl in diethyl ether or methanol dropwise with stirring.

-

A precipitate of the hydrochloride salt 5a' will form.

-

Continue stirring for a short period (e.g., 30 minutes) in the ice bath.

-

Collect the precipitate by filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain the pure hydrochloride salt 5a' .

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., S. aureus, MRSA)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of final concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the standardized bacterial suspension to each well containing the diluted compounds.

-

Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance. The addition of a viability dye like resazurin can aid in the determination.

Visualizations

Caption: Workflow for this compound SAR Studies.

Caption: Key this compound SAR Findings.

Caption: Proposed Mechanism for Compound 5a'.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Discovery, Synthesis, and Biological Evaluation of this compound-Based Mannich Bases against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Dunnianol Synthesis Technical Support Center

Welcome to the technical support center for Dunnianol synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this neosesquilignan. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most cited concise synthesis of this compound involves a multi-step process. A common route starts from biphenyl-2,2′-diol, which undergoes regioselective bromination, methylation of the hydroxyl groups, followed by a Grignard reaction for allylation, and concludes with ether cleavage to yield this compound. A key step in a well-regarded synthesis is a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.

Q2: I am experiencing low yields in the double Suzuki-Miyaura cross-coupling step. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include inefficient catalyst activity, problems with the base or solvent system, and degradation of the boronic acid or aryl halide substrates. The presence of oxygen can also lead to side reactions, such as the homocoupling of the boronic acid reactant.[1] For sterically hindered substrates, which can be the case in multi-substituted biphenyl systems, standard catalysts may not be effective.

Q3: Are there common side reactions to be aware of during the synthesis?